molecular formula C14H15NO3 B3068895 (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one CAS No. 90719-30-5

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

Cat. No.: B3068895
CAS No.: 90719-30-5
M. Wt: 245.27 g/mol
InChI Key: UTZAFVPPWUIPBH-QSLRECBCSA-N
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Description

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one typically involves the reaction of benzylamine with but-2-enoyl chloride in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazolidinone ring. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as copper-based magnetic nanocatalysts, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .

Scientific Research Applications

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved include the formation of diastereomeric transition states, which lead to the preferential formation of one enantiomer over the other .

Comparison with Similar Compounds

  • ®-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
  • 3-(But-2-enoyl)oxazolidin-2-one
  • 4-Benzyl-3-(but-2-enoyl)thiazolidin-2-one

Comparison: (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is unique due to its specific chiral configuration, which makes it particularly useful in asymmetric synthesis. Compared to its ®-enantiomer, it may exhibit different reactivity and selectivity in chemical reactions. The presence of the benzyl group also enhances its stability and reactivity compared to other oxazolidinone derivatives .

Properties

IUPAC Name

(4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZAFVPPWUIPBH-QSLRECBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879994
Record name Locostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90719-30-5
Record name Locostatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90719-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Locostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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